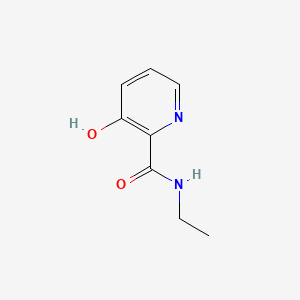

N-Ethyl-3-hydroxypyridine-2-carboxamide

Description

Historical Trajectories of Pyridine (B92270) Carboxamide Derivatives in Chemical Research

The journey of pyridine carboxamide derivatives in the realm of chemical research is a rich and evolving narrative. Pyridine, a fundamental heterocyclic compound, has long been a cornerstone in the synthesis of a vast array of molecules with diverse applications. researchgate.net When functionalized with a carboxamide group, the resulting pyridine carboxamides have demonstrated a broad spectrum of biological activities and material properties.

Historically, the exploration of pyridine carboxamides has been propelled by their relevance in medicinal chemistry and agrochemistry. For instance, the discovery of the antifungal properties of certain pyridine carboxamide derivatives led to the development of commercially significant fungicides. nih.gov This success spurred further investigation into the synthesis and activity of novel analogues, with researchers systematically modifying the pyridine ring and the carboxamide substituent to understand structure-activity relationships. nih.govresearchgate.net Over the years, this has led to the creation of extensive libraries of these compounds, each with potentially unique characteristics. researchgate.net

The N-Ethyl-3-hydroxypyridine-2-carboxamide Scaffold: Structural Context and Academic Interest

At the core of this compound lies a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. This fundamental structure is further elaborated with two key functional groups: an N-ethyl carboxamide group at the 2-position and a hydroxyl group at the 3-position. nih.gov

The academic interest in this particular scaffold stems from the interplay of these components. The pyridine ring itself provides a rigid framework and influences the electronic properties of the molecule. The N-ethyl carboxamide group introduces a potential site for hydrogen bonding and can impact the compound's solubility and interaction with biological targets. The hydroxyl group, also a key site for hydrogen bonding, can significantly influence the molecule's polarity and reactivity. The relative positioning of these groups on the pyridine ring creates a specific three-dimensional arrangement that is crucial for its chemical behavior.

Below is a table summarizing the key structural features of this compound:

| Feature | Description |

| Core Structure | Pyridine Ring |

| Substituent at C2 | N-Ethyl Carboxamide |

| Substituent at C3 | Hydroxyl Group |

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol nih.gov |

Overview of Current Research Avenues Pertaining to this compound

Current research on this compound and its close analogues is multifaceted, touching upon synthetic methodologies, structural elucidation, and the exploration of its properties. While specific studies solely on this compound are not extensively detailed in the provided search results, the broader context of pyridine carboxamide and 3-hydroxypyridine (B118123) research provides a clear indication of the likely research avenues.

One significant area of investigation is the synthesis of novel pyridine carboxamide derivatives. Researchers are continuously developing new and efficient synthetic routes to access these molecules, often with the goal of creating diverse chemical libraries for screening purposes. researchgate.netmdpi.com The synthesis of related compounds, such as N,3-dihydroxy-2-naphthamide, highlights the interest in molecules with similar functional group arrangements. oaepublish.com

Another key research focus is the characterization of these compounds. This involves a suite of analytical techniques to confirm their structure and purity, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. researchgate.net Computational methods, such as molecular docking, are also employed to predict how these molecules might interact with biological targets, for example, as inhibitors of enzymes like succinate (B1194679) dehydrogenase or urease. nih.govmdpi.com

The exploration of the biological activities of pyridine carboxamides is a major driver of research. Studies have investigated their potential as antifungal agents, urease inhibitors, and agents with other pharmacological properties. nih.govmdpi.com For instance, the inhibitory activity of certain pyridine carboxamides against succinate dehydrogenase is a well-established mode of action for some fungicides. nih.gov

The following table presents a summary of research findings on related pyridine carboxamide derivatives:

| Research Area | Key Findings |

| Antifungal Activity | Some pyridine carboxamide derivatives show good in vitro and in vivo antifungal activity, potentially acting as succinate dehydrogenase inhibitors. nih.gov |

| Urease Inhibition | Certain pyridine carboxamide derivatives have been identified as potent urease inhibitors, with molecular docking studies suggesting their binding modes. mdpi.com |

| Antihypoxic Activity | Derivatives of 3-hydroxypyridine have demonstrated antihypoxic effects in various experimental models. researchgate.net |

| Retinoprotective Effects | A 3-hydroxypyridine derivative, 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nicotinate, has shown potential as a retinoprotector in models of retinal ischemia-reperfusion. mdpi.com |

Interdisciplinary Relevance of this compound Studies

The study of this compound and its chemical relatives holds relevance across several scientific disciplines.

Medicinal Chemistry: The potential for biological activity makes these compounds interesting for drug discovery. The 3-hydroxypyridine moiety, in particular, is a pharmacophore found in compounds with antioxidant and neuroprotective properties. mexidol.ruresearchgate.netmdpi.com The development of new derivatives could lead to novel therapeutic agents. google.com

Agrochemistry: As demonstrated by the history of pyridine carboxamides, these compounds have significant potential in the development of new fungicides and other crop protection agents. nih.gov Research in this area aims to create more effective and environmentally benign solutions for agriculture.

Materials Science: The structural features of pyridine carboxamides, such as their ability to form hydrogen bonds and coordinate with metal ions, make them potential building blocks for the creation of new materials with specific properties, such as metal-organic frameworks (MOFs). researchgate.net

Organic Synthesis: The development of novel synthetic methods for preparing these compounds contributes to the broader field of organic chemistry, providing new tools and strategies for constructing complex molecules. researchgate.netmdpi.com

The interdisciplinary nature of this research highlights the importance of collaboration between chemists, biologists, and material scientists to fully explore the potential of this class of compounds.

Structure

3D Structure

Properties

CAS No. |

85567-42-6 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

N-ethyl-3-hydroxypyridine-2-carboxamide |

InChI |

InChI=1S/C8H10N2O2/c1-2-9-8(12)7-6(11)4-3-5-10-7/h3-5,11H,2H2,1H3,(H,9,12) |

InChI Key |

LFWRQFJPNVXWRX-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=C(C=CC=N1)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Development for N Ethyl 3 Hydroxypyridine 2 Carboxamide

Established Synthetic Routes and Reaction Mechanisms for Pyridine (B92270) Carboxamides

The formation of the amide bond in pyridine carboxamides, such as N-Ethyl-3-hydroxypyridine-2-carboxamide, is a cornerstone of their synthesis. A prevalent and established method involves the direct condensation of a carboxylic acid with an amine. nih.gov For the synthesis of this compound, this would entail the reaction of 3-hydroxypicolinic acid with ethylamine (B1201723).

This amidation is typically not spontaneous and requires activation of the carboxylic acid. Common strategies include the conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride or an anhydride. The Schotten-Baumann reaction, for instance, utilizes an acyl chloride which readily reacts with an amine in the presence of a base like pyridine or a tertiary amine. fishersci.co.uk The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

Alternatively, a plethora of coupling reagents developed primarily for peptide synthesis are now widely used for general amide bond formation. sigmaaldrich.comiris-biotech.de Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then susceptible to nucleophilic attack by the amine, yielding the desired amide and a urea (B33335) byproduct. fishersci.co.uk To enhance reaction rates and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed. sigmaaldrich.com The pyridine nitrogen in HOAt-derived active esters can provide anchimeric assistance, further accelerating the coupling reaction. sigmaaldrich.com

The reaction mechanism for titanium(IV) chloride (TiCl4) mediated amidation, for example, is proposed to involve the formation of an adduct between the carboxylate and TiCl4. This adduct possesses a good leaving group, facilitating either direct amide formation or the generation of an acyl pyridinium (B92312) or acyl chloride intermediate, which then reacts with the amine. nih.gov

Novel and Sustainable Synthetic Strategies for this compound

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods for amide bond formation, which are applicable to the production of this compound. These strategies include the development of novel catalysts, the application of flow chemistry, and the adherence to the principles of green chemistry.

Catalyst Development in this compound Synthesis

Catalytic methods for direct amidation of carboxylic acids are highly desirable as they avoid the use of stoichiometric activating agents and reduce waste. catalyticamidation.info Boronic acids, particularly ortho-iodoarylboronic acids like 5-methoxy-2-iodophenylboronic acid (MIBA), have emerged as effective catalysts for the direct amidation of carboxylic acids and amines under mild, ambient temperature conditions. organic-chemistry.org The proposed catalytic cycle involves the formation of an acylborate intermediate. organic-chemistry.org The presence of molecular sieves is crucial for these reactions, acting as a water scavenger to drive the equilibrium towards amide formation. organic-chemistry.org

Organophosphorus catalysts have also been developed for three-component condensation reactions to form 2-amidopyridines from amines, carboxylic acids, and pyridine N-oxides. nih.gov This approach combines amide synthesis and functionalization in a single pot. nih.gov Furthermore, various metal catalysts, including those based on ruthenium and nickel, have been investigated for the dehydrogenative coupling of alcohols and amines to form amides, offering an alternative route that generates hydrogen gas as the only byproduct. quora.com

Enzymatic catalysis, employing enzymes like Candida antarctica lipase (B570770) B (CALB), presents a green and sustainable option for amide bond formation. nih.gov These reactions can be performed in environmentally friendly solvents like cyclopentyl methyl ether and often require minimal purification. nih.gov

Flow Chemistry and Continuous Processing Approaches for Related Pyridine Syntheses

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and enhanced scalability. mdpi.com This technology is increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including pyridine derivatives. researchgate.net

For pyridine synthesis, continuous flow reactors have been utilized for reactions such as the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis. researchgate.net The integration of flow chemistry with technologies like microwave irradiation can further accelerate reaction times. researchgate.net In the context of this compound, a continuous flow process could be envisioned where 3-hydroxypicolinic acid and ethylamine are pumped through a heated reactor containing a packed-bed of a solid-supported catalyst or coupling agent. This would allow for a continuous production of the desired amide with precise control over reaction parameters.

Multi-step flow systems have been designed for the synthesis of complex heterocyclic compounds, where intermediates are generated and consumed in a continuous stream without isolation. uc.pt Such a setup could be adapted for the synthesis of this compound, potentially starting from more basic precursors and incorporating the amidation step in a sequential manner. The use of scavenger resins within the flow system can also facilitate in-line purification, removing excess reagents and byproducts. uc.pt

Principles of Green Chemistry in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.

A key aspect of green chemistry is atom economy, which is maximized in catalytic direct amidation reactions where water is the only byproduct. catalyticamidation.info The use of enzymatic catalysts in aqueous media or green solvents further enhances the environmental profile of the synthesis. nih.gov Solvents are a major contributor to the environmental impact of chemical processes. The use of greener solvents, such as ethanol (B145695) or water, and in some cases, solvent-free conditions, are highly encouraged. acs.orgresearchgate.net For instance, one-pot, four-component reactions under microwave irradiation in ethanol have been developed for the synthesis of functionalized pyridines, offering excellent yields and short reaction times. acs.org

Energy efficiency is another important principle. Microwave-assisted synthesis and flow chemistry can often reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netacs.org The use of recyclable catalysts, such as heterogeneous catalysts, also contributes to a more sustainable process by reducing waste and catalyst consumption. quora.comresearchgate.net

Derivatization and Analogue Synthesis of this compound

The derivatization of the this compound scaffold is crucial for exploring its structure-activity relationship and developing analogues with potentially improved properties. This can be achieved through functionalization of the pyridine ring or modification of the carboxamide side chain.

Functionalization of the Pyridine Ring System

The pyridine ring is electron-deficient, which influences its reactivity towards various reagents. Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene (B151609) and typically occurs at the 3-position. quora.comquimicaorganica.org For 3-hydroxypyridine (B118123), nitration occurs at the 2-position of the conjugate acid. rsc.org The presence of the hydroxyl and carboxamide groups on the ring of this compound will further direct any electrophilic substitution.

C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the pyridine ring, avoiding the need for pre-functionalized starting materials. rsc.org Metal-catalyzed C-H activation, often directed by a coordinating group, can achieve high regioselectivity. acs.org For picolinamide (B142947) derivatives, rhodium catalysts have been used to achieve divergent functionalization at either the pyridine ring or a benzyl (B1604629) substituent, depending on the catalyst's oxidation state. google.com

Nucleophilic aromatic substitution (SNAr) is another important reaction for modifying the pyridine ring, particularly for pyridines bearing a good leaving group at the 2- or 4-position. quimicaorganica.orgyoutube.com While direct nucleophilic substitution at the 3-position is generally slow, it can be achieved under certain conditions. quimicaorganica.org For instance, methoxypyridines can undergo nucleophilic amination. ntu.edu.sg The 3-hydroxy group of this compound could potentially be converted into a better leaving group, such as a triflate, to enable nucleophilic substitution at that position.

The synthesis of analogues can also be achieved by starting with substituted precursors. For example, using a substituted 3-hydroxypicolinic acid in the initial amidation reaction would lead to a variety of analogues with different substituents on the pyridine ring.

Modifications at the Carboxamide Moiety

Modifications of the N-ethyl-carboxamide group in this compound are key to exploring the structure-activity relationships of this class of compounds. These modifications typically involve the synthesis of analogues with different N-substituents. A primary synthetic route to achieve this is through the amidation of a 3-hydroxypyridine-2-carboxylic acid derivative with a variety of primary and secondary amines.

A general and widely applicable method for the formation of the amide bond is the use of coupling reagents. Reagents such as dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, facilitating nucleophilic attack by the amine. khanacademy.orglibretexts.org The general mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with an amine to form the corresponding amide.

Another common approach is the conversion of the carboxylic acid to a more reactive species, such as an acid chloride. For instance, treatment of picolinic acid (pyridine-2-carboxylic acid) with thionyl chloride generates the picolinoyl chloride in situ. nih.gov This acid chloride can then be reacted with a wide range of amines, including N-alkylanilines, to yield the desired N-substituted pyridine-2-carboxamides. nih.gov This method, while effective, can sometimes lead to side reactions, such as chlorination of the pyridine ring, depending on the reaction conditions and the substrate. nih.gov

More recent developments in amide bond formation include electrochemical methods. An external chemical oxidant-free method has been developed for the synthesis of pyridine carboxamides from pyridine carbohydrazides and various amines. rsc.org This method utilizes potassium iodide as both a mediator and an electrolyte to generate pyridine acyl radicals in situ, which then react with primary or secondary amines to form the amide bond under mild conditions in an aqueous medium. rsc.org

The synthesis of a diverse library of N-substituted pyridine carboxamide derivatives has been reported, showcasing the versatility of these synthetic approaches. For example, a series of pyridine carboxamide derivatives have been synthesized starting from 3-oxo-N-(3-pyridyl)butanamide, which was then reacted with various reagents to introduce different functionalities. researchgate.net Similarly, novel pyridine carboxamide derivatives have been prepared and evaluated for their biological activities, highlighting the importance of modifying the carboxamide moiety to tune the pharmacological properties of the molecule. nih.gov

Table 1: Examples of Reagents for Carboxamide Moiety Modification This table is generated based on general synthetic methods for amide bond formation and is for illustrative purposes.

| Reagent Class | Specific Example | Purpose |

|---|---|---|

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Activates carboxylic acid for amidation |

| Halogenating Agent | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acid chloride |

| Amine Source | Ethylamine | Forms the N-ethyl carboxamide |

| Amine Source | N-Methylaniline | Forms an N-aryl-N-alkyl carboxamide |

Stereoselective Synthesis of Chiral this compound Analogues

The introduction of chirality into drug molecules is a critical aspect of modern medicinal chemistry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The stereoselective synthesis of chiral analogues of this compound can be achieved through several strategies, most notably through the use of chiral auxiliaries or by employing chiral starting materials.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed. For the synthesis of chiral carboxamide analogues, a chiral amine could be used in the amide formation step. For instance, pseudoephedrine can be used as a chiral auxiliary. It reacts with a carboxylic acid to form a chiral amide. The α-proton of the carbonyl can then be deprotonated, and the subsequent reaction with an electrophile occurs stereoselectively, directed by the chiral auxiliary. wikipedia.org Similarly, Evans oxazolidinone auxiliaries are widely used for the stereoselective synthesis of chiral carboxylic acid derivatives, which can then be converted to the desired chiral amides. wikipedia.org

Another approach is to start with a chiral building block. For example, a series of chiral linear and macrocyclic pyridine carboxamides have been prepared starting from pyridine-2,6-dicarbonyl dichloride and a chiral amino acid ester, such as D-alanyl methyl ester. mdpi.comnih.govresearchgate.net The coupling of the acid chloride with the chiral amino acid ester establishes the chiral centers in the molecule. The resulting ester can then be further modified, for example, by hydrazinolysis to form a bis-hydrazide, which can be reacted with other reagents to create more complex chiral structures. mdpi.comnih.govresearchgate.net

A more recent development involves the catalytic and site-selective deconstructive aminolysis of bridged δ-valerolactam-γ-lactones. This method allows for the stereocontrolled synthesis of highly decorated 3-hydroxy-2-piperidinone carboxamides. nih.gov The reaction proceeds with exclusive acyl C–O bond cleavage under palladium catalysis, and the use of enantiomerically pure amines, such as (R)- or (S)-α-methyl benzylamine, results in the formation of optically active products with high stereochemical fidelity. nih.gov While this example does not directly yield a pyridine core, the principles of stereocontrolled ring-opening amination could potentially be adapted for the synthesis of chiral hydroxypyridine carboxamide analogues.

Table 2: Strategies for Stereoselective Synthesis This table is generated based on general principles of asymmetric synthesis and is for illustrative purposes.

| Strategy | Description | Example |

|---|---|---|

| Chiral Auxiliary | A temporary chiral group that directs the stereochemistry of a reaction. | Use of pseudoephedrine or Evans oxazolidinones. wikipedia.org |

| Chiral Starting Material | Incorporating a readily available chiral molecule into the synthesis. | Reaction with a chiral amino acid ester like D-alanyl methyl ester. mdpi.comnih.govresearchgate.net |

Process Optimization and Scale-Up Considerations in this compound Synthesis

Optimization of reaction conditions is critical for maximizing yield and minimizing by-products. In the synthesis of related carboxamide pyridine derivatives, reaction temperatures, solvents, and catalyst loading are key parameters that are carefully controlled. For example, in a process for preparing carboxamide pyridine derivatives, the hydrogenation step is carried out within a specific temperature range (25 °C to 45 °C) and pressure (around 48 psi) to ensure efficient and selective reduction. google.com The choice of solvent is also crucial; for instance, the displacement of a leaving group with an amine might be performed in an alcoholic solvent like methanol (B129727) at a controlled temperature to prevent side reactions. google.com

Purification of the final product and intermediates is another significant challenge in large-scale synthesis. Chromatography, which is often used in the laboratory, may not be economically viable for large quantities. Therefore, developing purification methods based on crystallization, distillation, or extraction is essential. The synthesis of N-ethyl-N-phenylpicolinamide, a related compound, involved purification by flash column chromatography on a lab scale, but for industrial production, alternative methods would be necessary. nih.gov

Finally, safety and environmental considerations are paramount. The use of hazardous reagents, such as thionyl chloride for the formation of acid chlorides, requires appropriate handling and waste disposal procedures. The development of greener synthetic routes, such as the electrochemical method for amide bond formation which avoids external chemical oxidants and uses an aqueous medium, is highly desirable for large-scale production. rsc.org A patent for the synthesis of [(3-hydroxypyridine-2-carbonyl)amino]alkanoic acids explicitly mentions that the disclosed synthesis can be scaled up for commercial use, indicating that scalability is a key design parameter in the development of such processes.

Table 3: Key Considerations for Process Optimization and Scale-Up This table is generated based on general principles of chemical process development.

| Consideration | Aspect to Optimize | Example |

|---|---|---|

| Starting Materials | Cost and availability | Utilizing inexpensive precursors like furfural (B47365) or 3-chloropyridine. google.comgoogle.com |

| Reaction Conditions | Temperature, pressure, solvent, catalyst | Controlling hydrogenation temperature and pressure to maximize yield. google.com |

| Purification | Method scalability and efficiency | Developing crystallization-based purification instead of chromatography. |

| Safety and Environment | Hazard mitigation and waste reduction | Employing greener synthetic methods like electrochemistry. rsc.org |

Advanced Structural Characterization and Conformational Analysis of N Ethyl 3 Hydroxypyridine 2 Carboxamide

Spectroscopic Methodologies for Elucidating Solution-State Conformational Dynamics (e.g., advanced NMR, IR)

Spectroscopic methods are indispensable for probing the dynamic nature of molecules in solution. For N-Ethyl-3-hydroxypyridine-2-carboxamide, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical insights into its conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure of this compound. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts can be predicted based on the electronic environment of the nuclei. The ¹H NMR spectrum would feature distinct signals for the ethyl group protons, typically a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group. The protons on the pyridine (B92270) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific shifts and coupling patterns influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxamide group. The amide (N-H) and hydroxyl (O-H) protons would likely appear as broad singlets whose chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR would complement this by showing distinct signals for each carbon atom, including those in the pyridine ring, the ethyl group, and the carbonyl carbon of the amide group. The position of these signals provides information about the electronic structure and hybridization of the carbon atoms.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Pyridine-H (positions 4, 5, 6) | 7.0 - 8.5 | Multiplets (m) | Complex splitting due to adjacent protons on the ring. |

| Amide-H | ~8.0 - 9.0 | Broad Singlet (br s) | Shift and broadening are solvent and concentration dependent. |

| Hydroxyl-H | Variable | Broad Singlet (br s) | Position highly variable; may be involved in strong intramolecular H-bonding. |

| Ethyl-CH₂ | ~3.3 - 3.6 | Quartet (q) | Coupled to the -CH₃ protons. |

| Ethyl-CH₃ | ~1.1 - 1.3 | Triplet (t) | Coupled to the -CH₂ protons. |

Infrared (IR) Spectroscopy: IR spectroscopy reveals information about the functional groups and bonding within the molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the secondary amide typically appears around 3300 cm⁻¹. The precise position and broadness of these peaks can indicate the extent of hydrogen bonding. japtronline.com The carbonyl (C=O) stretching of the amide group (Amide I band) is a strong, sharp peak expected around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is typically found near 1550 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds of the pyridine ring would be observed in the 1600-1400 cm⁻¹ region. chemicalbook.comchemicalbook.com

X-ray Crystallographic Investigations for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information on the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of closely related pyridine carboxamide derivatives allows for a well-founded prediction of its solid-state characteristics. researchgate.netnih.gov

Illustrative Crystallographic Data for an Analogous Compound: N-(4-fluorophenyl)pyridine-2-carboxamide researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₉FN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.2500 (3) |

| b (Å) | 6.0649 (2) |

| c (Å) | 20.5484 (8) |

| β (°) | 96.479 (4) |

| Volume (ų) | 1021.58 (6) |

| Key Intermolecular Interactions | C—H···O and C—H···F hydrogen bonds, π-stacking |

Tautomeric Equilibria and Intramolecular Hydrogen Bonding in this compound

The presence of adjacent hydroxyl and carboxamide groups on the pyridine ring introduces the possibility of interesting tautomeric and hydrogen bonding phenomena.

Tautomeric Equilibria: Hydroxypyridines can exist in tautomeric forms. For 2- and 4-hydroxypyridines, the equilibrium strongly favors the pyridone form. chemtube3d.comchemtube3d.com However, 3-hydroxypyridine (B118123) exists predominantly as the phenolic (hydroxy) form, which is fully aromatic. This compound is therefore expected to exist primarily in the 3-hydroxy tautomeric state. A secondary tautomerism, the amide-imidol equilibrium (–C(=O)NH– ⇌ –C(OH)=N–), is also possible but generally favors the amide form.

Chirality and Stereochemical Aspects in this compound Analogues

This compound itself is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry if the ethyl group is conformationally averaged. However, chirality can be readily introduced into its analogues, leading to stereoisomers with potentially different biological activities and physicochemical properties.

Chirality can be incorporated in several ways:

Modification of the N-Alkyl Group: Replacing the ethyl group with a chiral substituent, such as a sec-butyl or 1-phenylethyl group, would create a chiral center.

Substitution on the Pyridine Ring: Introducing a chiral substituent onto the pyridine ring would also render the molecule chiral.

The synthesis of chiral pyridine carboxamide derivatives is an area of active research, with some analogues showing significant biological activity, for instance as fungicides or antimicrobial agents. mdpi.comnih.gov For these chiral analogues, each enantiomer or diastereomer would interact differently with a chiral environment, such as a biological receptor or enzyme. The absolute configuration of these chiral molecules can be unambiguously determined using X-ray crystallography.

Advanced Spectroscopic Methods for Purity Assessment in Research Samples

Ensuring the purity of research samples is critical for obtaining reliable scientific data. For this compound, a combination of chromatographic and spectroscopic methods is employed for purity assessment.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common technique for assessing the purity of pyridine derivatives. researchgate.netijsrst.com A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724), often with an acid modifier such as formic acid, typically provides excellent separation of the target compound from impurities, starting materials, and by-products. helixchrom.comnih.gov When coupled with a UV detector, HPLC can quantify the purity by comparing the area of the main peak to the total area of all peaks.

Mass Spectrometry (MS): For unequivocal identification, HPLC is frequently coupled with a mass spectrometer (LC-MS). nih.gov Mass spectrometry provides the mass-to-charge ratio (m/z) of the eluting compounds. For this compound (C₈H₁₀N₂O₂), the expected monoisotopic mass is approximately 166.07 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, providing definitive evidence for the identity of the main peak and helping to characterize any impurities.

NMR Spectroscopy: ¹H NMR is also a powerful method for purity assessment. The presence of small, unidentifiable signals in the spectrum can indicate the presence of impurities. sigmaaldrich.com Furthermore, by including an internal standard of known concentration and mass, quantitative NMR (qNMR) can be used to determine the absolute purity of the sample.

Theoretical and Computational Chemistry Applied to N Ethyl 3 Hydroxypyridine 2 Carboxamide

Quantum Mechanical Studies of Electronic Structure, Reactivity, and Spectroscopic Signatures

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of N-Ethyl-3-hydroxypyridine-2-carboxamide. These studies can predict molecular geometries, orbital energies, and various reactivity descriptors. While specific DFT studies on this compound are not abundant in publicly available literature, extensive research on related 3-hydroxypyridine (B118123) and pyridine (B92270) carboxamide derivatives provides a strong basis for understanding its characteristics. nih.govnih.gov

For instance, studies on similar pyridine derivatives often involve the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be derived from HOMO and LUMO energies. These parameters help in quantifying the molecule's reactivity and potential interaction mechanisms. For example, the electrophilicity index provides insight into the molecule's ability to act as an electrophile in reactions.

Furthermore, quantum mechanical methods are used to predict spectroscopic signatures. Theoretical calculations of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can aid in the structural elucidation of this compound and its derivatives. nih.gov Calculated vibrational frequencies and chemical shifts can be compared with experimental data to confirm the molecular structure. In a study on other pyridine derivatives, IR spectra displayed characteristic stretching frequencies for NH2 and C≡N groups, which were corroborated by DFT calculations. nih.gov

Table 1: Calculated Electronic Properties of a Representative Pyridine Derivative (Note: This table is illustrative and based on data for related pyridine derivatives, not this compound directly, as specific data is not available.)

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron configuration |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational landscape and interactions with its environment, such as solvents. sci-hub.mk These simulations model the movement of atoms over time, providing insights into the molecule's flexibility and preferred shapes.

The conformational flexibility of this compound would be primarily influenced by the rotation around the single bonds, particularly the C-C bond connecting the pyridine ring and the carbonyl group, and the C-N bond of the ethylamide group. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them.

Solvent interactions are critical to understanding the behavior of this compound in a biological context. MD simulations in explicit solvent, such as water, can reveal how solvent molecules arrange around the solute and the nature of the intermolecular interactions, including hydrogen bonding between the hydroxyl and amide groups of the molecule and water. The 3-hydroxy and amide functionalities are expected to be key sites for hydrogen bonding.

Prediction of Reaction Pathways and Transition States Involving this compound

Computational chemistry can be employed to predict the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathways, including the structures of transition states and intermediates.

For instance, in reactions such as hydrolysis or oxidation, theoretical calculations can determine the activation energies for different proposed mechanisms. This information is vital for understanding the molecule's stability and how it might be metabolized or transformed under various conditions. A computational study on the reaction of pyridine carboxamides with sultones revealed that an amide group in the meta or para position increases the reaction yield, and a proposed mechanism involving a hydrogen bond stabilizing the transition state was supported by calculations. mdpi.com While this study did not specifically include this compound, the principles can be extended to understand its reactivity.

Cheminformatics and Quantitative Structure-Property Relationships (QSPR) for this compound Derivatives

Cheminformatics and Quantitative Structure-Property Relationships (QSPR) are valuable tools for the systematic exploration of chemical space and the prediction of properties for novel compounds. For a series of derivatives of this compound, QSPR models can be developed to correlate structural features with various physicochemical properties.

In a typical QSPR study, a set of molecular descriptors (e.g., topological, electronic, and steric) is calculated for a series of related compounds. A mathematical model is then built to relate these descriptors to an experimentally determined property. For example, a QSPR model could predict properties like solubility, melting point, or chromatographic retention time for new derivatives of this compound before they are synthesized.

Studies on other pyridine carboxamide derivatives have successfully employed 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) methods to understand the structural requirements for their biological activity. sci-hub.mkopenpharmaceuticalsciencesjournal.com These models provide visual representations of the regions around the molecule where steric bulk, positive or negative charge, or hydrogen bonding features are favorable or unfavorable for the property of interest.

In Silico Docking and Ligand-Protein Interaction Profiling in Non-Human, Non-Clinical Biological Systems

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions.

While clinical applications are outside the scope of this article, the principles of molecular docking can be applied to understand the potential interactions of this compound with various enzymes and receptors in non-human and non-clinical biological systems. For example, docking studies on derivatives of 3-hydroxypyridine have been performed against microbial enzymes to explore their potential as antimicrobial agents. nih.gov

These studies typically involve docking the ligand into the active site of the target protein and scoring the different poses based on a scoring function that estimates the binding affinity. The analysis of the best-scoring poses reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, a molecular docking study of 3-hydroxypyridine-4-one derivatives against a bacterial protein target identified key interactions that could explain their antimicrobial activity. nih.gov Similarly, docking studies on pyridine carboxamide derivatives against urease have been conducted to investigate their inhibitory potential. mdpi.com

Table 2: Illustrative In Silico Docking Results for a 3-Hydroxypyridine Derivative against a Bacterial Enzyme (Note: This table is a representative example based on findings for related compounds and does not represent data for this compound against a specific target.)

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| S. aureus DNA Gyrase (2XCT) | -8.5 | ASP-81, GLY-85 | Hydrogen Bond |

| ALA-82, ILE-102 | Hydrophobic Interaction | ||

| E. coli MurB (1MBT) | -7.9 | TYR-155, ASN-181 | Hydrogen Bond |

| ARG-183 | Pi-Cation Interaction |

Mechanistic Investigations of N Ethyl 3 Hydroxypyridine 2 Carboxamide Interactions in Model Systems

Molecular Recognition and Binding Mechanisms with Isolated Biomolecules (e.g., proteins, enzymes, nucleic acids) In Vitro

The molecular structure of N-Ethyl-3-hydroxypyridine-2-carboxamide suggests several potential mechanisms for recognition and binding to biomolecules. The pyridine (B92270) ring can engage in π-π stacking interactions with aromatic residues of proteins, such as phenylalanine, tyrosine, and tryptophan. The hydroxyl and amide groups are capable of forming hydrogen bonds, a primary mode of interaction in many biological systems.

Studies on related pyridine carboxamide derivatives have shown their ability to bind to various proteins, often involving a combination of hydrophobic and hydrogen bonding interactions. For instance, the binding of N-alkyl phenothiazine (B1677639) derivatives to human serum albumin (HSA) has been characterized by a static quenching mechanism, indicating the formation of a ground-state complex. nih.gov Spectroscopic analysis, including fluorescence, absorption, and circular dichroism, revealed that hydrophobic forces played a major role in this binding. nih.gov While not directly involving this compound, these studies provide a framework for understanding how its structural motifs could interact with a major transport protein like albumin.

Furthermore, the 3-hydroxy-pyridine moiety is a known chelator of metal ions. This suggests that this compound could interact with metalloproteins. The binding would likely involve the coordination of the metal center by the hydroxyl oxygen and the pyridine nitrogen.

Table 1: Potential In Vitro Interactions of this compound with Biomolecules

| Interacting Biomolecule | Potential Binding Mechanisms | Key Functional Groups Involved |

| Proteins (e.g., Albumin) | Hydrogen bonding, π-π stacking, Hydrophobic interactions | Hydroxyl group, Amide group, Pyridine ring |

| Metalloenzymes | Metal chelation/coordination | 3-hydroxyl group, Pyridine nitrogen |

| Nucleic Acids (DNA/RNA) | Intercalation, Groove binding, Electrostatic interactions | Pyridine ring, Amide side chain |

Biochemical Perturbation Studies in Cell-Free Extracts or Recombinant Systems

In the absence of direct studies on this compound, we can infer potential activities from research on related compounds. For example, derivatives of 3-hydroxypyridine (B118123) have been investigated for their effects on cellular energy metabolism. Some succinate-containing derivatives of 3-hydroxypyridine have been shown to act as succinate (B1194679) donors for the respiratory chain, thereby activating the succinate oxidase pathway. nih.gov This suggests that in a cell-free system containing mitochondria or relevant respiratory chain components, this compound could potentially modulate electron transport and ATP synthesis, although this remains speculative without direct experimental evidence. nih.gov

The chelating properties of the 3-hydroxypyridine core also imply a potential to perturb the function of metalloenzymes in cell-free extracts. By sequestering essential metal cofactors, such as zinc, iron, or copper, the compound could inhibit enzyme activity. The specific enzymes affected would depend on the binding affinity of the compound for different metal ions and the accessibility of the metal center within the enzyme's active site.

Enzymatic Biotransformation Pathways of this compound in Non-Human Biological Models

The metabolism of pyridine and its derivatives has been extensively studied in various organisms. nih.gov In non-human biological models, such as rat liver microsomes, pyridine compounds undergo a range of biotransformations primarily mediated by cytochrome P450 enzymes. biosynth.com

For this compound, several metabolic pathways can be predicted based on its structure and the known metabolism of similar compounds:

Hydroxylation: The pyridine ring can undergo further hydroxylation at available positions.

N-dealkylation: The ethyl group attached to the amide nitrogen is a likely site for oxidative dealkylation, leading to the formation of 3-hydroxypyridine-2-carboxamide.

Conjugation: The hydroxyl group is a prime site for conjugation reactions, such as glucuronidation and sulfation, to increase water solubility and facilitate excretion. For instance, 3-hydroxypyridine is known to be metabolized to 3-hydroxypyridine sulfate.

Studies on the metabolism of 2-ethyl-6-methyl-3-hydroxypyridine in rats have demonstrated the importance of such conjugation pathways. While the specific enzymes involved in the metabolism of this compound have not been identified, it is reasonable to assume the involvement of a suite of hepatic enzymes common in drug metabolism.

Table 2: Predicted Metabolic Pathways for this compound in Non-Human Models

| Metabolic Reaction | Potential Metabolite | Enzymatic System (Predicted) |

| N-de-ethylation | 3-Hydroxypyridine-2-carboxamide | Cytochrome P450 |

| Ring Hydroxylation | N-Ethyl-dihydroxy-pyridine-2-carboxamide | Cytochrome P450 |

| Sulfation | N-Ethyl-3-(sulfooxy)pyridine-2-carboxamide | Sulfotransferases |

| Glucuronidation | O-glucuronide of this compound | UDP-glucuronosyltransferases |

Role of this compound as a Molecular Probe for Biological Process Elucidation In Vitro

The intrinsic properties of the this compound scaffold could potentially be exploited for its use as a molecular probe. The pyridine ring system can exhibit fluorescence, and changes in its fluorescence properties upon binding to a biological target could be used to study these interactions. For a compound to be an effective fluorescent probe, it should exhibit a significant change in fluorescence intensity, lifetime, or emission wavelength upon binding.

While there is no specific literature describing this compound as a molecular probe, related structures have been developed for such purposes. For example, a derivative of pyridine has been synthesized and used as a fluorescence probe for zinc ions. sigmaaldrich.com This suggests that with appropriate structural modifications to enhance its photophysical properties, this compound could be developed into a probe for specific biological analytes or processes.

Investigation of Non-Covalent Interactions and Supramolecular Assembly with Biological Components

The ability of this compound to participate in non-covalent interactions is central to its potential biological activity. These interactions include hydrogen bonding, π-π stacking, and hydrophobic interactions, as previously mentioned.

The field of supramolecular chemistry offers insights into how molecules like this compound can self-assemble or form larger complexes with biological components. Research on N-(pyridine-2-carbonyl)pyridine-2-carboxamides, a structurally related class of compounds, has demonstrated their capacity for self-assembly into well-ordered super-architectures through hydrogen bonding. nih.govepa.gov

In the context of biological systems, these non-covalent interactions can drive the assembly of the compound on the surface of a protein or its intercalation into DNA. The specific geometry and electronic properties of this compound will dictate the nature and strength of these supramolecular assemblies. For instance, the presence of both hydrogen bond donors (amide and hydroxyl protons) and acceptors (carbonyl oxygen, hydroxyl oxygen, and pyridine nitrogen) allows for the formation of intricate hydrogen-bonding networks with biological macromolecules.

Advanced Analytical Techniques for N Ethyl 3 Hydroxypyridine 2 Carboxamide in Research Contexts

High-Resolution Chromatographic Separations for Complex Mixture Analysis and Purity Assessment

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are indispensable tools for assessing the purity of N-Ethyl-3-hydroxypyridine-2-carboxamide. These techniques separate the target compound from starting materials, by-products, and potential degradants with high resolution.

Reversed-phase HPLC is the most common modality used for this class of compounds. The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The acidic nature of the buffer is often adjusted to control the ionization state of the 3-hydroxyl group and the carboxamide moiety, thereby influencing retention and peak shape. Detection is commonly performed using a UV detector set to a wavelength where the 3-hydroxypyridine (B118123) chromophore exhibits strong absorbance, typically between 290 and 310 nm. UPLC, utilizing smaller particle-size columns, offers faster analysis times and improved resolution, which is particularly advantageous for separating closely related impurities in complex mixtures.

Table 1: Illustrative HPLC-UV Parameters for Purity Analysis of 3-Hydroxypyridine Derivatives This table presents typical starting conditions for method development applicable to this compound.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 20 mM Potassium Dihydrogen Phosphate (pH 3.5) B: Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 5% to 40% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 295 nm |

| Column Temperature | 30 °C |

Advanced Mass Spectrometry for Trace Analysis and Metabolite Identification in Model Systems

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides unparalleled sensitivity and specificity for trace-level detection and structural elucidation. For this compound, high-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are used to determine the accurate mass of the parent ion, confirming its elemental composition.

In metabolic studies within model systems (e.g., liver microsomes), LC-MS/MS is the technique of choice. A precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound is selected in the first mass analyzer. This ion is then fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure. For a 3-hydroxypyridine scaffold, common fragmentation pathways include the loss of the ethylamide side chain and cleavages around the pyridine (B92270) ring. This allows for the identification of potential metabolites, such as hydroxylated or glucuronidated species, by searching for predicted mass shifts from the parent compound.

Table 2: Predicted Key Mass Transitions for LC-MS/MS Analysis of this compound

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Potential Product Ions (m/z) | Inferred Neutral Loss |

|---|---|---|---|

| This compound | 167.08 | 122.04 | Loss of ethylamine (B1201723) (-C₂H₅N) |

| 94.03 | Loss of ethyl isocyanate (-C₂H₅NCO) |

Spectrophotometric and Fluorometric Methods for Research Quantitation

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantitation of this compound in solutions, provided the sample matrix is not overly complex. The analysis is based on the intrinsic UV absorbance of the 3-hydroxypyridine chromophore.

The position of the maximum absorbance (λmax) and the molar absorptivity are highly dependent on the pH of the solution. The phenolic hydroxyl group can exist in its protonated form in acidic media and as a phenolate (B1203915) anion in alkaline media, which alters the electronic transitions and thus the absorption spectrum. For quantitative analysis, measurements are typically performed at a fixed pH using a buffer to ensure reproducibility. A calibration curve is constructed by plotting absorbance versus a series of known concentrations, adhering to the Beer-Lambert law.

While less commonly reported for this specific compound, fluorometric methods could potentially be developed. Molecules with a rigid aromatic structure, such as the pyridine ring, may exhibit native fluorescence, or fluorescence could be induced through derivatization, offering higher sensitivity and selectivity compared to absorbance-based methods.

Electrochemical and Sensor-Based Methodologies for In Situ Monitoring in Experimental Setups

The electrochemical properties of this compound, stemming from the easily oxidizable 3-hydroxyl group on the pyridine ring, make it a suitable candidate for analysis by voltammetric techniques. Methods like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study its redox behavior and for quantitative determination.

In a typical experimental setup, a three-electrode system (working, reference, and counter electrodes) is used. The oxidation of the phenolic group at the surface of the working electrode produces a current that is proportional to the compound's concentration. To enhance sensitivity and selectivity, chemically modified electrodes (CMEs) can be employed. For instance, electrodes modified with nanomaterials (e.g., carbon nanotubes, graphene) or specific polymers can lower the oxidation potential and reduce interference from other substances in the matrix. These sensor-based methodologies hold promise for real-time, in situ monitoring of the compound's concentration in chemical or biochemical experiments without extensive sample preparation.

Development of Reference Materials and Analytical Standards for this compound Research

The availability of a well-characterized analytical standard is a prerequisite for accurate and reproducible research. A reference material for this compound is a highly purified substance used to confirm the identity and determine the concentration of the analyte.

The development of such a standard involves several key stages:

Synthesis and Purification: The compound is synthesized and then purified to the highest possible degree, often using techniques like recrystallization or preparative chromatography to remove impurities.

Identity Confirmation: The chemical structure is unequivocally confirmed using a combination of methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the molecular skeleton and arrangement of atoms, while Mass Spectrometry confirms the molecular weight and elemental composition.

Purity Assessment: The purity of the standard is determined quantitatively. This is typically achieved using a mass balance approach, where the contributions from chromatographic impurities (via HPLC), water content (by Karl Fischer titration), residual solvents (by headspace GC), and non-volatile inorganic content are summed and subtracted from 100%. A purity value, often ≥98%, is assigned with an associated uncertainty. This certified reference material is then used to prepare calibration standards for all quantitative analytical work.

Exploration of N Ethyl 3 Hydroxypyridine 2 Carboxamide in Chemical Technologies and Material Science

N-Ethyl-3-hydroxypyridine-2-carboxamide as a Building Block in Multi-Step Organic Syntheses

This compound can serve as a valuable starting material or intermediate in the synthesis of more complex molecules. The presence of the hydroxyl, amide, and pyridine (B92270) nitrogen functionalities allows for a variety of chemical transformations. For instance, the hydroxyl group can be alkylated or acylated to introduce new functional groups. The amide bond can be hydrolyzed under certain conditions to yield the corresponding carboxylic acid or amine, or it can be involved in further condensation reactions. The pyridine ring itself can undergo substitution reactions, although the existing substituents will influence the position and feasibility of such reactions.

A related class of compounds, [(3-hydroxypyridine-2-carbonyl)amino] alkanoic acids and their esters and amides, are subjects of patents detailing their synthesis. google.com These processes often involve the coupling of a 3-hydroxypyridine-2-carboxylic acid derivative with an appropriate amino acid ester or amide. This suggests that this compound could potentially be synthesized by reacting 3-hydroxypyridine-2-carboxylic acid with ethylamine (B1201723), or it could be used as a precursor to generate the carboxylic acid for further derivatization.

For example, a synthetic route to a related compound, N-[2-[N-Ethyl-N-[2-(2-[18F]fluoropyridin-3-yloxy)ethyl]amino]ethyl]-6-iodoquinoxaline-2-carboxamide, involved a multi-step synthesis where a fluoropyridine moiety was introduced onto a tertiary amine. nih.gov This highlights the utility of the N-ethyl group in forming more complex amine structures.

Potential Applications in Catalyst and Ligand Design for Organocatalysis and Metal-Catalyzed Reactions

The structure of this compound is well-suited for applications in catalysis, particularly as a ligand for metal complexes. The pyridine nitrogen and the oxygen atom of the hydroxyl group can act as a bidentate chelating system, binding to a metal center. The amide group can also participate in coordination, potentially leading to tridentate ligands. The nature of the N-ethyl substituent can influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity.

Derivatives of pyridine-2-carboxamide have been successfully employed as ligands in various catalytic reactions. For instance, palladium(II) complexes with N-substituted pyridine-2-thiocarboxamide ligands have shown significant activity in Suzuki coupling reactions. nih.gov This suggests that metal complexes of this compound could also exhibit catalytic properties.

Furthermore, the hydroxyl group in the 3-position can play a crucial role in catalysis. In the active site of some metalloenzymes, a hydroxypyridine ligand is involved in the coordination of the metal ion and participates in the catalytic mechanism. nih.gov This bio-inspired approach could guide the design of catalysts based on this compound for a range of chemical transformations.

Integration into Functional Materials: Polymers, Covalent Organic Frameworks (COFs), and Metal-Organic Frameworks (MOFs)

The functional groups of this compound make it a candidate for incorporation into various functional materials.

Polymers: The molecule could potentially be used as a monomer or a functional additive in polymerization reactions. For example, if the hydroxyl group is modified to an acrylate (B77674) or methacrylate, it could be integrated into polymer chains via radical polymerization. Alternatively, the pyridine ring could be functionalized to enable its participation in step-growth polymerization.

Covalent Organic Frameworks (COFs): The rigid pyridine core and the reactive hydroxyl and amide groups could be utilized in the construction of COFs. By reacting this compound with appropriate multitopic linkers, it might be possible to form porous, crystalline materials with potential applications in gas storage, separation, and catalysis.

Metal-Organic Frameworks (MOFs): The chelating ability of the pyridine and hydroxyl groups makes this compound a promising ligand for the synthesis of MOFs. nih.gov The choice of metal ion and the coordination geometry would dictate the structure and properties of the resulting framework. The pores within such MOFs could be functionalized by the N-ethylamide group, influencing the material's adsorption and catalytic properties. Research on MOFs constructed from bipyridyl and carboxylate ligands demonstrates the versatility of pyridine-based linkers in creating diverse framework structures with applications in sensing and gas separation. rsc.orgepa.gov

Role in Supramolecular Architectures and Self-Assembled Systems

The hydrogen bonding capabilities of this compound are significant for its role in supramolecular chemistry. The hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen and the carbonyl oxygen of the amide can act as hydrogen bond acceptors. The amide N-H group also serves as a hydrogen bond donor. These interactions can lead to the formation of well-defined supramolecular structures, such as dimers, chains, or more complex networks in the solid state.

The interplay of N-H···O and C-H···O hydrogen bonds has been shown to direct the assembly of isonicotinamide (B137802) N-oxide into a triple helix architecture, demonstrating the power of such interactions in crystal engineering. Similar principles would apply to this compound, where the specific arrangement of hydrogen bond donors and acceptors would determine the resulting supramolecular architecture. The planarity of the pyridine ring can also lead to π-π stacking interactions, further stabilizing the self-assembled structures.

This compound in Advanced Sensor Technologies and Chemical Probes

The structural features of this compound suggest its potential use in the development of chemical sensors. The chelating unit formed by the pyridine and hydroxyl groups can selectively bind to specific metal ions. If this binding event leads to a change in a measurable signal, such as fluorescence or a color change, the molecule can function as a chemosensor.

Hydroxypyridinone-based chelators have been explored as fluorescent sensors for various analytes. The principle relies on the modulation of the fluorophore's emission upon metal ion coordination. While this compound itself is not strongly fluorescent, it could be chemically modified to incorporate a fluorophore. Alternatively, its complexation with certain metal ions might induce fluorescence.

A related compound, N-[2-[N-Ethyl-N-[2-(2-[18F]fluoropyridin-3-yloxy)ethyl]amino]ethyl]-6-iodoquinoxaline-2-carboxamide, has been developed as a radiolabeled probe for imaging. nih.gov This demonstrates that the this compound scaffold can be a platform for designing probes for biological and medical applications. The ability to introduce reporter groups, such as fluorophores or radioisotopes, makes this class of compounds versatile for sensor and probe development.

Future Directions and Emerging Research Frontiers for N Ethyl 3 Hydroxypyridine 2 Carboxamide

Synergistic Approaches Combining Synthetic Chemistry and Computational Design

The convergence of synthetic organic chemistry and computational design represents a powerful strategy for the future exploration of N-Ethyl-3-hydroxypyridine-2-carboxamide. This synergistic approach moves beyond traditional trial-and-error synthesis, leveraging computational tools to predict molecular properties and guide the design of new analogues with enhanced characteristics.

Detailed research findings indicate that computational methods, such as molecular docking, are instrumental in predicting the binding affinity and interaction of molecules with biological targets. researchgate.net For instance, in the development of related heterocyclic compounds, docking studies have been used to elucidate binding modes within protein active sites. researchgate.net This approach allows for the in silico screening of virtual libraries of this compound derivatives, prioritizing candidates for synthesis based on predicted activity and physicochemical properties. This reduces the time and resources spent on synthesizing less promising compounds. The design of novel carboxamides is increasingly influenced by this integrated workflow, where computational insights into structure-activity relationships (SAR) directly inform the next generation of synthetic targets. nih.gov

Development of Novel Analytical Platforms for High-Throughput Screening in Research

The identification of novel derivatives of this compound with specific properties necessitates advanced screening methodologies. The development of novel analytical platforms for high-throughput screening (HTS) is critical for rapidly assessing large libraries of compounds. axcelead-us.com

Modern HTS platforms offer a suite of technologies capable of performing millions of biochemical or cell-based assays in a highly automated fashion. axcelead-us.com These systems can be adapted to screen for various attributes of this compound analogues. A key innovation in this area is the development of integrated on-chip platforms that combine synthesis, purification, and biological screening in a miniaturized format. nih.gov One such platform utilizes nanodroplet arrays on a microtiter plate, enabling ultra-high-throughput screening of tens of thousands of compounds simultaneously. nih.gov These "chemBIOS" platforms are compatible with organic solvents and allow for on-chip analytical characterization using methods like IR spectroscopy, providing structural information for each compound in the array. nih.gov

Below is a table summarizing key technologies used in modern HTS platforms that could be applied to this compound research.

| HTS Technology | Description | Application in Compound Research | Relevant Assays |

| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer | Measures molecular interactions (e.g., protein-protein, ligand-receptor). | Binding assays, enzyme activity |

| AlphaScreen | Amplified Luminescent Proximity Homogeneous Assay | Detects a wide range of biomolecular interactions with high sensitivity. | Protein-protein interactions, immunoassays |

| Label-Free (e.g., Rapidfire-MS) | Mass Spectrometry-based screening | Directly measures enzymatic activity or binding without the need for labels. | Enzyme kinetics, affinity selection |

| FLIPR / FDSS | Fluorometric Imaging Plate Reader / Functional Drug Screening System | Measures intracellular calcium flux, a common signaling pathway. | GPCR activation, ion channel modulation |

| On-Chip Nanodroplet Arrays | Miniaturized platform for parallel synthesis and screening. nih.gov | Ultra-high-throughput screening of compound libraries. nih.gov | Cell-based assays, enzymatic assays |

These platforms significantly accelerate the hit identification and lead optimization phases of research, allowing for the efficient exploration of the chemical space around this compound. axcelead-us.com

Exploration of this compound in Green Chemistry and Sustainable Chemical Processes

The principles of green chemistry are increasingly being integrated into pharmaceutical and chemical research to minimize environmental impact. mdpi.comiipseries.org The exploration of this compound synthesis through the lens of green chemistry focuses on developing more sustainable and efficient manufacturing processes. boehringer-ingelheim.com This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. iipseries.org

Key strategies in green chemistry applicable to the synthesis of this compound include:

Use of Green Solvents: Replacing traditional volatile organic compounds with eco-friendly alternatives like ethanol (B145695), glycerol, or water can drastically reduce the environmental footprint of a synthetic process. mdpi.com

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. mdpi.com

Catalysis: Employing highly efficient catalysts can enable reactions to proceed under milder conditions and with greater atom economy, thereby generating less waste.

The table below quantifies the improvements achieved through the application of green chemistry in the aforementioned industrial example, illustrating the potential for similar advancements in the production of N--Ethyl-3-hydroxypyridine-2-carboxamide. boehringer-ingelheim.com

| Metric | Original Process | Green Chemistry Process | Percentage Improvement |

| Overall Waste | High | Significantly Lower | 98% |

| Water Use | High | Significantly Lower | 76% |

| Organic Solvents | High | Significantly Lower | 99% |

| Carbon Footprint | High | Significantly Lower | 95% |

| Cost | High | Significantly Lower | 99% |

| Production Time | 52 weeks | 8 weeks | 85% |

By adopting these sustainable practices, future research and production involving this compound can align with global efforts to create more environmentally benign chemical processes. boehringer-ingelheim.com

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Systems Biology (focused on mechanisms, not outcomes)

Understanding the fundamental mechanisms by which this compound interacts with biological systems requires a deeply interdisciplinary approach, merging the precision of synthetic organic chemistry with the holistic view of systems biology. This research frontier focuses not on the ultimate biological outcome, but on the underlying chemical logic and molecular transformations. nih.gov

Physical organic chemistry provides the intellectual framework to understand the reactivity and electronic properties of this compound. nih.gov When combined with systems biology, this knowledge can be used to:

Delineate Metabolic Pathways: By designing and synthesizing isotopically labeled versions of the compound, researchers can trace its metabolic fate within a cell or organism, identifying the specific enzymes and pathways involved in its transformation.

Probe Enzyme Mechanisms: Synthetic analogues can be created to act as specific probes for enzyme active sites, helping to elucidate the catalytic mechanisms of proteins that interact with the parent compound. nih.gov

Engineer New Metabolic Capabilities: Knowledge of the compound's reactivity can inform efforts in synthetic biology to engineer microorganisms with novel metabolic pathways, potentially for the biosynthesis of the compound or its derivatives. nih.gov

This research is concerned with the "how" and "why" of molecular interactions, clarifying how complex biological phenomena emerge from the fundamental rules of chemical reactivity and mechanism. nih.gov

Machine Learning and Artificial Intelligence for Predictive Modeling and Optimization in this compound Research

Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery and chemical research by enabling powerful predictive modeling and optimization. mdpi.com For this compound, these technologies offer the potential to rapidly predict molecular properties, identify potential biological targets, and optimize chemical structures.

AI/ML models can be trained on large datasets containing chemical structures and their associated biological and physicochemical data. mdpi.com By inputting the structure of this compound, often as a SMILES string (Simplified Molecular-Input Line-Entry System), these models can predict a wide range of properties. mdpi.comnih.gov

Key applications include:

QSAR Modeling: Quantitative Structure-Activity Relationship models can predict the biological activity of novel analogues based on their structural features. mdpi.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new derivatives early in the research process can significantly reduce late-stage failures. mdpi.com

Target Identification: AI platforms can screen the entire human proteome to identify potential on- and off-target proteins that may interact with the compound, providing insights into its mechanism of action. mdpi.com

For example, ensemble ML models combining algorithms like Random Forest and Neural Networks have achieved high accuracy (ROC-AUC of 0.86) in predicting specific toxicities by analyzing physicochemical properties and off-target interactions. mdpi.com This predictive power allows researchers to prioritize the synthesis of compounds with a higher probability of success and a more desirable safety profile.

The table below outlines various AI and ML applications relevant to the future study of this compound.

| AI/ML Application | Description | Potential Use for this compound |

| Predictive Toxicology | Models trained to predict adverse effects based on chemical structure. mdpi.com | Early screening of derivatives to flag potential toxicities. |

| Drug-Drug Interaction (DDI) Prediction | AI models that analyze pairs of drug structures to predict potential interactions. nih.gov | Assessing how the compound might interact with other agents. |

| Proteome-Wide Screening | Cloud-based AI systems that screen a small molecule against thousands of proteins. mdpi.com | Identifying primary and secondary biological targets. |

| Generative Chemistry | AI models that design novel molecules with desired properties from scratch. | Creating new, optimized analogues of the core structure. |

| Synthesis Route Optimization | AI tools that predict optimal reaction conditions and synthetic pathways. | Designing more efficient and sustainable synthesis plans. |

The integration of AI and ML into the research workflow for this compound is expected to accelerate discovery in an unprecedented, economical, and compelling manner. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.